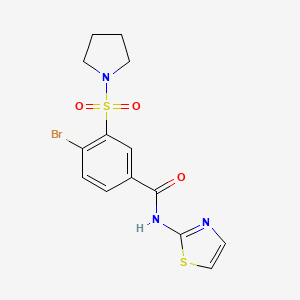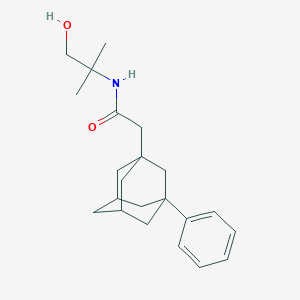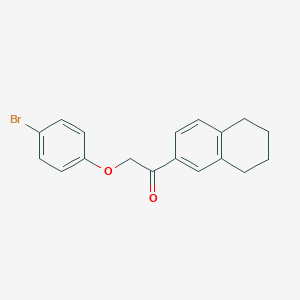![molecular formula C21H25N3O4S B4112929 N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4112929.png)
N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that is used in cancer treatment. It was first discovered in the early 2000s and has since become an important tool in the fight against cancer.
Mécanisme D'action
N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 works by inhibiting the activity of several kinases that are involved in cancer cell growth and proliferation. Specifically, N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 inhibits the activity of Raf kinase, VEGFR, and PDGFR. By inhibiting these kinases, N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the formation of new blood vessels, and induce apoptosis (programmed cell death) in cancer cells. N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has also been shown to have anti-inflammatory effects and to reduce the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied and has a well-documented mechanism of action. However, there are also limitations to using N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 in lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. Additionally, it has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
Orientations Futures
There are several future directions for the study of N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006. One area of research is the development of new and more effective inhibitors that target the same kinases as N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006. Another area of research is the study of N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, there is ongoing research into the use of N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 in the treatment of other diseases, such as diabetes and autoimmune disorders.
Conclusion:
In conclusion, N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 is a small molecule inhibitor that has become an important tool in the fight against cancer. It works by inhibiting the activity of several kinases that are involved in cancer cell growth and proliferation. N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has several advantages for lab experiments, but there are also limitations to its use. Ongoing research into the development of new inhibitors and the use of N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 in combination with other cancer treatments will continue to improve our understanding of this important drug.
Applications De Recherche Scientifique
N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including liver, kidney, and lung cancer. N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 works by inhibiting the activity of several kinases, including Raf kinase, VEGFR, and PDGFR. By inhibiting these kinases, N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 prevents the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(4-benzamidophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-2-29(27,28)24-14-12-17(13-15-24)21(26)23-19-10-8-18(9-11-19)22-20(25)16-6-4-3-5-7-16/h3-11,17H,2,12-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWJYNDHFRMUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamidophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide](/img/structure/B4112847.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]piperidin-3-ol](/img/structure/B4112854.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)
![5-chloro-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4112889.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)



![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4112931.png)
![methyl 1-[2-(4-bromophenoxy)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4112952.png)